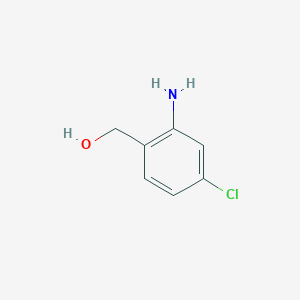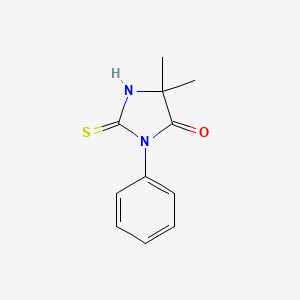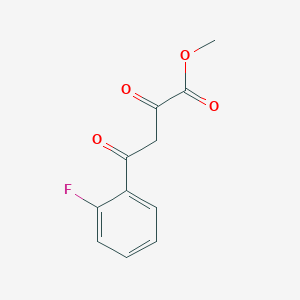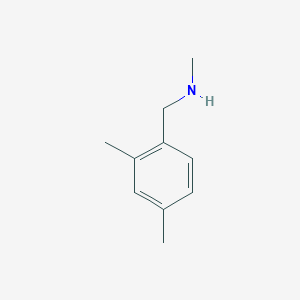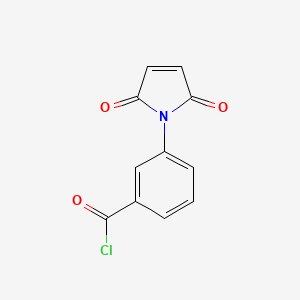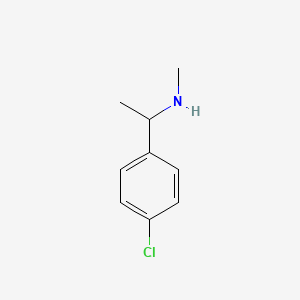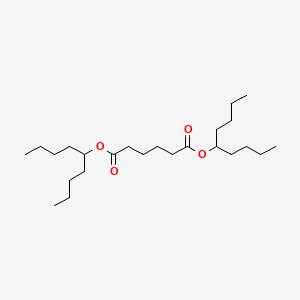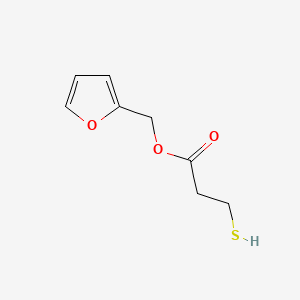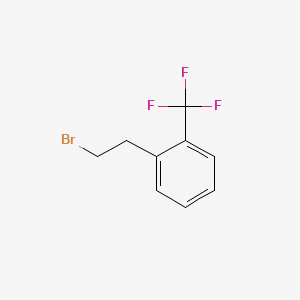
Sodium chloropalladate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium chloropalladate, also known as disodium tetrachloropalladate, is an inorganic compound with the chemical formula Na₂PdCl₄. This compound is a palladium complex and is commonly used in various chemical processes due to its catalytic properties. It appears as a brown crystalline solid and is known for its high palladium content, typically ranging between 35.0% and 36.5% .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium chloropalladate can be synthesized by reacting palladium(II) chloride with sodium chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2[\text{PdCl}_4] ] Palladium(II) chloride is insoluble in water, but the product, this compound, dissolves readily. The compound crystallizes from water as a trihydrate (Na₂PdCl₄·3H₂O), which is the commercially available form .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The product is then crystallized, filtered, and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium chloropalladate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form palladium metal or lower oxidation state palladium compounds.
Substitution: It can undergo ligand exchange reactions where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve phosphines (e.g., triphenylphosphine) or amines under mild conditions.
Major Products:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium hydrides.
Substitution: Palladium complexes with new ligands, such as phosphine complexes.
Applications De Recherche Scientifique
Sodium chloropalladate has a wide range of applications in scientific research:
Biology: It is used in biochemical studies to investigate the role of palladium in biological systems.
Mécanisme D'action
The mechanism by which sodium chloropalladate exerts its effects is primarily through its catalytic activity. Palladium complexes can facilitate various chemical reactions by providing a platform for the reactants to interact more efficiently. The molecular targets and pathways involved include:
Activation of C-H bonds: Palladium can activate carbon-hydrogen bonds, making them more reactive.
Formation of palladium-carbon bonds: These bonds are crucial intermediates in many catalytic cycles.
Oxidative addition and reductive elimination: These steps are key in many palladium-catalyzed reactions, allowing the formation and breaking of chemical bonds.
Comparaison Avec Des Composés Similaires
Sodium chloropalladate can be compared with other similar compounds, such as:
Potassium tetrachloropalladate (K₂PdCl₄): Similar in structure and reactivity but uses potassium instead of sodium.
Palladium(II) chloride (PdCl₂): A precursor to this compound, less soluble in water.
Sodium tetrachloroplatinate (Na₂PtCl₄): Similar in structure but contains platinum instead of palladium.
Uniqueness: this compound is unique due to its high solubility in water and its ability to form a wide range of palladium complexes, making it highly versatile in catalytic applications .
Propriétés
IUPAC Name |
disodium;hexachloropalladium(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2Na.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPXZVAWLYQAF-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Na2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of sodium chloropalladate in organic synthesis, particularly involving alkenes?
A1: this compound(II) functions as a catalyst in various organic reactions. Research shows its ability to induce olefin isomerization []. This process involves the stepwise movement of hydrogen atoms on the alkene, leading to the formation of different olefin isomers. [] demonstrated this mechanism by analyzing the isomerization products of selectively deuterium-labeled olefins using techniques like vapor phase chromatography and NMR. Additionally, this compound(II) is a key component in the palladium-catalyzed phenylation of alkenes using sodium tetraphenylborate [].
Q2: How does this compound(II) interact with allyl chloride in the presence of other reagents like carbon monoxide and primary amines?
A2: this compound(II) facilitates the simultaneous formation of isocyanates and π-allylpalladium chloride from a reaction mixture containing allyl chloride, a primary amine, and carbon monoxide []. While the specific mechanism is not detailed in the abstract, this reaction highlights the versatile reactivity of this compound(II) in multi-component organic synthesis.
Q3: Are there any studies on the potential environmental impacts of using this compound?
A3: One study investigated the formation of fine solid particles from aqueous this compound solutions upon exposure to gamma-ray irradiation []. While this research doesn't directly address environmental impacts, it explores the behavior of this compound under specific conditions, which could be relevant for understanding its fate and potential environmental effects after use in various applications.
Q4: Beyond olefin isomerization, are there other examples of this compound's use as a catalyst in organic reactions?
A4: this compound exhibits catalytic activity in reactions beyond olefin isomerization. For example, it can catalyze the carbonylation of sodium tetraphenylborate in the presence of carbon monoxide, yielding benzophenone and methyl benzoate []. This reaction highlights this compound's utility in incorporating carbon monoxide into organic molecules, a valuable transformation in synthetic chemistry.
Q5: Does the reaction of this compound(II) with unsaturated ketones lead to different outcomes compared to simple alkenes?
A5: Yes, research indicates a distinct behavior when this compound(II) reacts with unsaturated ketones. For instance, with 1-hexen-5-one, it forms a π-allyl complex, ([MeCH=CH=CHC(O)Me]PdCl) []. This complex readily undergoes typical bridge-cleavage reactions with ligands like pyridine and triphenylphosphine. This contrasts with the reaction of this compound(II) with simple alkenes, where olefin isomerization is observed. This difference highlights the influence of functional groups on the reactivity of substrates towards this compound(II).
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
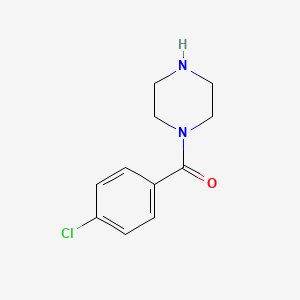
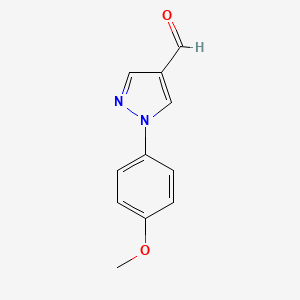

![1-(3-Chloropropyl)-3,5,7,9,11,13,15-heptakis(2-methylpropyl)pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane](/img/structure/B1598738.png)
